molecular formula C12H15ClFNO2 B1452511 2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide CAS No. 1226093-15-7

2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide

Cat. No. B1452511
M. Wt: 259.7 g/mol
InChI Key: STJIZAGLTYLJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide, also known as CFPMA, is a chemical compound used in a variety of scientific research applications. This compound is a synthetic organic compound that has a wide range of applications in the medical and pharmaceutical fields. CFPMA is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials.

Scientific Research Applications

Fluorine and Iodine Analogues Synthesis

  • Application : This compound was involved in the synthesis of fluorine and iodine analogues of clorgyline, aiming to selectively inhibit monoamine oxidase A (MAO-A). These analogues were considered for advanced development as radiofluorinated and radioiodinated ligands for functional MAO-A studies in the brain using imaging techniques (Ohmomo et al., 1991).

Design and Synthesis of Anti-inflammatory Agents

  • Application : A derivative of this compound was used in the design and synthesis of a potent antiinflammatory and analgesic agent without centrally acting muscle relaxant activity (Musso et al., 2003).

Photoreactions of Flutamide

  • Application : The compound played a role in the study of photoreactions of flutamide, an anticancer drug, in different solvents. This study was important for understanding the drug's behavior under UV light exposure (Watanabe et al., 2015).

Herbicide Analysis and Detection

  • Application : It was utilized in the analysis and detection of herbicides and their degradates in natural water. This research is crucial for understanding environmental contamination and the fate of agricultural chemicals (Zimmerman et al., 2002).

Synthesis of Halogenated Compounds

  • Application : The compound has been used in the synthesis of various halogenated compounds, showing its versatility in chemical synthesis and the production of novel materials (Savittieri et al., 2022).

Malaria Treatment Research

  • Application : Research on malaria treatment has utilized a derivative of this compound. It shows potential in developing new treatments for malaria, a major global health concern (Norcross et al., 2019).

properties

IUPAC Name

2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-15(12(16)9-13)7-2-8-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIZAGLTYLJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=C(C=C1)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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